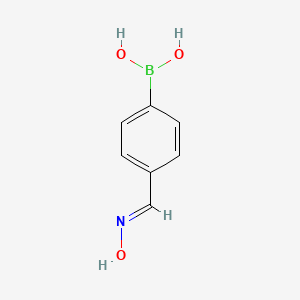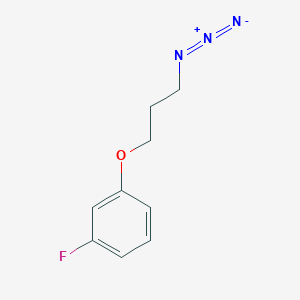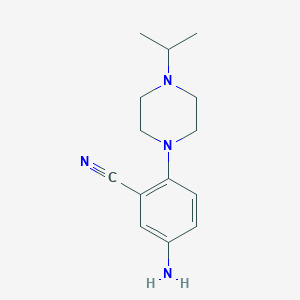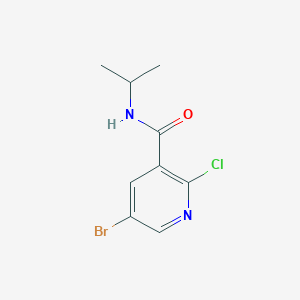
3-Fluoro-4-(morpholin-4-ylcarbonyl)aniline
Descripción general
Descripción
3-Fluoro-4-(morpholin-4-ylcarbonyl)aniline, also known as FMOC-aniline, is an important and widely used organic compound in the fields of chemistry and biochemistry. It is a versatile building block for the synthesis of various organic compounds, and is used in a variety of biological applications. In
Aplicaciones Científicas De Investigación
Synthesis of Schiff Bases
3-Fluoro-4-(morpholin-4-ylcarbonyl)aniline: is utilized as a precursor in the synthesis of Schiff bases. These compounds are formed when the primary amine group reacts with aldehydes. Schiff bases derived from this compound have shown better biofilm inhibition compared to linezolid, with an IC50 of 12.97 μM .
Antimicrobial Activity
The compound can be modified to produce sulfonamide and carbamate derivatives. These derivatives exhibit significant antimicrobial activity, with minimum inhibitory concentrations ranging from 6.25 to 25.0 μg/mL. This makes it a valuable compound in the development of new antimicrobial agents .
Carbon Nanodots
3-Fluoro-4-(morpholin-4-ylcarbonyl)aniline: is used to create carbon nanodots, which are nano-sized particles with potential applications in bio-imaging and sensors. The presence of the fluorinated aniline linked to a morpholine enhances the photoluminescence quantum yield of these carbon nanodots, making them more efficient .
Organic Light-Emitting Diodes (OLEDs)
In the field of optoelectronics, this compound is applied in the development of OLEDs. The fluorinated morpholinoaniline building block can be used to tune the emission wavelength of OLEDs, which is crucial for creating displays with high color purity .
Drug Discovery
The accessible primary amine group of 3-Fluoro-4-(morpholin-4-ylcarbonyl)aniline allows for facile synthesis of various drug intermediates. It is particularly useful in the synthesis of active pharmaceutical ingredients (APIs), where the introduction of the fluorine atom can significantly alter the biological activity of the compound .
Kinase Inhibition Studies
This compound has been studied for its role as a kinase inhibitor. Docking and quantitative structure–activity relationship (QSAR) studies have been performed to analyze the orientations and preferred active conformations of these inhibitors, which is essential in the design of targeted cancer therapies .
Mecanismo De Acción
Target of Action
It is known that the compound has a fluorinated aniline linked to a morpholine, a heterocycle featuring both amine and ether groups . This structure allows it to interact with various biological targets.
Mode of Action
3-Fluoro-4-(morpholin-4-ylcarbonyl)aniline reacts with aldehyde to form Schiff bases . Schiff bases are known to inhibit biofilms, with one study showing a better biofilm inhibition with an IC50 (half maximal inhibitory concentration) of 12.97 μM, compared with linezolid (IC50 of 15.93 μM) .
Biochemical Pathways
The compound can be modified for sulfonamide and carbamate derivatives that exhibit antimicrobial activity . This suggests that it may interfere with bacterial growth and survival pathways.
Result of Action
It is known that the compound can form schiff bases that inhibit biofilms . Additionally, its sulfonamide and carbamate derivatives exhibit antimicrobial activity .
Propiedades
IUPAC Name |
(4-amino-2-fluorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-10-7-8(13)1-2-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVPTYDORKXRRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(morpholine-4-carbonyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Chloro-6-[4-(trifluoromethyl)-phenyl]nicotinonitrile](/img/structure/B1398905.png)




![4-[(2-Bromophenyl)methoxy]oxane](/img/structure/B1398915.png)


![Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-](/img/structure/B1398919.png)

